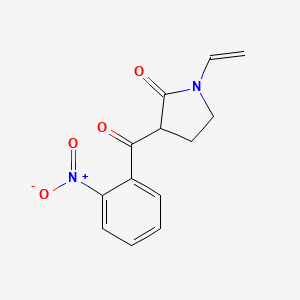
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone is an organic compound that belongs to the class of nitrobenzoyl derivatives It is characterized by the presence of a nitro group attached to a benzoyl ring, which is further connected to a pyrrolidinone ring with a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone typically involves the nitration of benzoyl derivatives followed by the introduction of the pyrrolidinone ring. One common method includes the reaction of 2-nitrobenzoyl chloride with 1-vinyl-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzoyl derivatives with oxidized functional groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
科学的研究の応用
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The vinyl group allows for further functionalization, enhancing the compound’s versatility in different applications.
類似化合物との比較
Similar Compounds
3-(2-Nitrobenzyl)-1-vinyl-2-pyrrolidinone: Similar structure but with a benzyl group instead of a benzoyl group.
3-(2-Nitrobenzoyl)-1-ethyl-2-pyrrolidinone: Similar structure but with an ethyl group instead of a vinyl group.
3-(2-Nitrobenzoyl)-1-methyl-2-pyrrolidinone: Similar structure but with a methyl group instead of a vinyl group.
Uniqueness
3-(2-Nitrobenzoyl)-1-vinyl-2-pyrrolidinone is unique due to the presence of both a nitrobenzoyl group and a vinyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
1-ethenyl-3-(2-nitrobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O4/c1-2-14-8-7-10(13(14)17)12(16)9-5-3-4-6-11(9)15(18)19/h2-6,10H,1,7-8H2 |
InChIキー |
WXBKQSRXPWOZDF-UHFFFAOYSA-N |
正規SMILES |
C=CN1CCC(C1=O)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




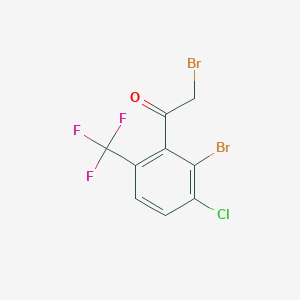
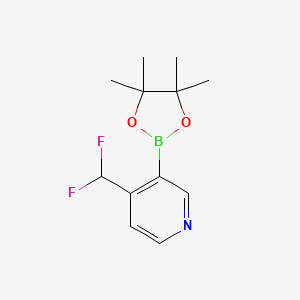
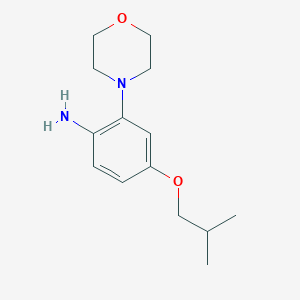



![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
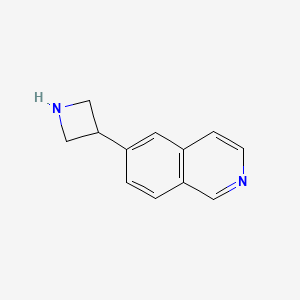
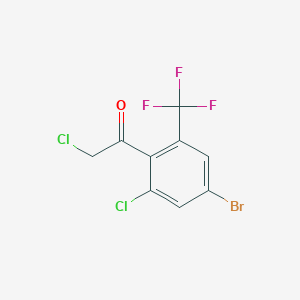

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
